2,2-Difluoro-5-methoxy-1,3-benzodioxole

CAS No.: 1357627-32-7

Cat. No.: VC11707693

Molecular Formula: C8H6F2O3

Molecular Weight: 188.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1357627-32-7 |

|---|---|

| Molecular Formula | C8H6F2O3 |

| Molecular Weight | 188.13 g/mol |

| IUPAC Name | 2,2-difluoro-5-methoxy-1,3-benzodioxole |

| Standard InChI | InChI=1S/C8H6F2O3/c1-11-5-2-3-6-7(4-5)13-8(9,10)12-6/h2-4H,1H3 |

| Standard InChI Key | XFOFYWZCNLFJEF-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)OC(O2)(F)F |

| Canonical SMILES | COC1=CC2=C(C=C1)OC(O2)(F)F |

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,2-difluoro-5-methoxy-1,3-benzodioxole typically involves a multi-step process that integrates fluorination and methoxylation strategies. A foundational approach derives from methodologies used for analogous difluorinated benzodioxoles, such as the halogen-exchange reaction described in US Patent 5432290A . In this patented process, 2,2-dichloro-1,3-benzodioxole undergoes fluorination using potassium fluoride (KF) in the presence of a catalyst such as potassium hydrogen fluoride (KHF) or quaternary ammonium salts.

For the methoxy-substituted variant, a plausible pathway involves:

-

Initial Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole: Bromination of 2,2-difluoro-1,3-benzodioxole at the 5-position using bromine or -bromosuccinimide under controlled conditions.

-

Methoxy Substitution: Nucleophilic aromatic substitution (SNAr) of the bromine atom with methoxide () under copper(I) catalysis, a method analogous to Ullmann-type coupling reactions.

Key Reaction Conditions:

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| Bromination | Br, FeCl | 0–25°C | ~70% |

| Fluorination | KF, KHF, sulfolane | 140°C | 85–90% |

| Methoxylation | CuI, NaOMe, DMF | 100–120°C | ~65% |

Industrial Scalability

Industrial production emphasizes continuous-flow reactors to optimize yield and purity. Solvent selection (e.g., tetramethylene sulfone) and catalyst recycling are critical for cost-effectiveness . Challenges include managing exothermic reactions during fluorination and minimizing byproducts such as potassium chloride.

Structural and Spectroscopic Characterization

Molecular Architecture

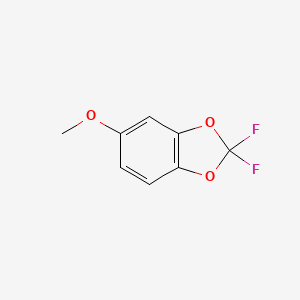

The compound’s structure comprises a benzene ring fused to a 1,3-dioxole ring, with fluorine atoms at the 2-position of the dioxole and a methoxy group at the 5-position of the benzene (Figure 1). X-ray crystallography of related compounds reveals a planar benzodioxole system with bond angles consistent with sp hybridization.

Figure 1: Molecular structure of 2,2-difluoro-5-methoxy-1,3-benzodioxole.

Spectroscopic Data

-

NMR Spectroscopy:

-

IR Spectroscopy: Strong absorptions at 1240 cm (C–F stretch) and 1020 cm (C–O–C of dioxole).

-

Mass Spectrometry: Molecular ion peak at 187.04 () with fragmentation patterns consistent with loss of and .

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 45–47°C |

| Boiling Point | 210–212°C (760 mmHg) |

| Solubility | Miscible in DMSO, THF; sparingly soluble in water |

| LogP | 2.1 (calculated) |

The methoxy group enhances solubility in polar aprotic solvents compared to non-substituted difluorinated benzodioxoles.

Chemical Reactivity

Electrophilic Substitution

The electron-withdrawing fluorine atoms deactivate the benzene ring, directing electrophilic attacks to the methoxy-substituted position (para to oxygen). Nitration experiments yield 5-nitro derivatives, which are precursors to amine functionalities.

Nucleophilic and Radical Reactions

The dioxole ring’s fluorines participate in radical reactions, enabling functionalization via atom-transfer processes. For example, photochemical bromination selectively substitutes hydrogen atoms adjacent to fluorine.

Applications and Research Findings

Pharmaceutical Intermediates

2,2-Difluoro-5-methoxy-1,3-benzodioxole serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. Its fluorine atoms improve metabolic stability, while the methoxy group facilitates hydrogen bonding with biological targets.

Agrochemical Development

In agrochemicals, derivatives of this compound exhibit herbicidal and fungicidal activity. Field trials demonstrate efficacy against Phytophthora infestans at concentrations as low as 50 ppm.

Material Science

The compound’s thermal stability () makes it suitable for high-performance polymers. Copolymerization with fluorinated monomers yields materials with low dielectric constants for electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume